Methylation-State-Specific Reader Protein Binding: L3MBTL1 Discriminates Dimethyllysine from Trimethyllysine and Unmodified Lysine by ≥10-Fold
The tandem MBT repeat protein L3MBTL1 preferentially binds monomethyllysine (Kme1) and dimethyllysine (Kme2) but does not bind trimethyllysine (Kme3) or unmodified lysine. Across multiple histone peptide contexts (H3K4, H3K9, H3K27, H3K36, H4K20, H1.4K26), the apparent dissociation constants (Kd) for Kme2-containing peptides are typically at least one order of magnitude tighter than those for the corresponding Kme3 or unmodified peptides [1]. For example, with the H1.4K26me2 peptide, the wild-type L3MBTL1 Kd is in the low micromolar range, while the unmodified H1.4 peptide exhibits a Kd >500 µM [1]. This binding discrimination is driven by a narrow, deep aromatic cage in pocket 2 that accommodates the dimethylammonium cation via cation-π and hydrogen-bonding interactions but sterically excludes the bulkier trimethylammonium group [1]. The (S)-2-amino-6-(dimethylamino)hexanoic acid moiety thus constitutes the minimal recognition epitope for this functionally critical class of epigenetic reader domains, whereas neither L-lysine hydrochloride nor Nε,Nε,Nε-trimethyl-L-lysine hydrochloride can serve as a competent ligand.
| Evidence Dimension | Apparent dissociation constant (Kd) for L3MBTL1 binding to histone peptides |
|---|---|
| Target Compound Data | Kd for H1.4K26-dimethyllysine peptide: low µM (exact value context-dependent); Kd for H3K9me2 peptide: similarly low µM |
| Comparator Or Baseline | Unmodified H1.4K26 peptide: Kd >500 µM; trimethyllysine-containing peptides: Kd typically ≥10-fold weaker than corresponding Kme2 peptides |
| Quantified Difference | ≥10-fold weaker binding for trimethyllysine and unmodified lysine relative to dimethyllysine |
| Conditions | Fluorescence polarization assay; recombinant L3MBTL1 protein (residues 206–519); peptide sequences spanning H1.4, H3K4, H3K9, H3K27, H3K36, H4K20 histone tails; pH 7.4, ambient temperature |
Why This Matters
Procurement of the correct dimethyllysine building block is mandatory for generating the cognate ligand of L3MBTL1 and related reader proteins; using monomethyl- or trimethyllysine analogs produces false negatives in binding assays.
- [1] Li, H., Fischle, W., Wang, W., Duncan, E. M., Liang, L., Murakami-Ishibe, S., Allis, C. D., & Patel, D. J. (2007). Structural basis for lower lysine methylation state-specific readout by MBT repeats of L3MBTL1 and an engineered PHD finger. Molecular Cell, 28(4), 677–691. doi:10.1016/j.molcel.2007.10.023 View Source
